

# BMS-823778: A Technical Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

BMS-823778 is a potent and highly selective, orally bioavailable small molecule inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). The enzyme  $11\beta$ -HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Elevated cortisol levels in tissues like adipose and liver are implicated in the pathophysiology of various metabolic disorders. BMS-823778 was developed by Bristol-Myers Squibb to target these conditions.

Preclinical studies demonstrated the high potency and selectivity of BMS-823778, with promising pharmacodynamic effects and a favorable pharmacokinetic profile in animal models. This led to its progression into clinical trials for type 2 diabetes, hypercholesterolemia, and hypertension. However, the clinical development of BMS-823778 was ultimately discontinued. While the specific reasons for this have not been officially disclosed, the broader class of 11β-HSD1 inhibitors has generally shown only modest efficacy in clinical trials for metabolic diseases, which may have contributed to this decision[1][2]. This document provides a comprehensive technical overview of the preclinical and clinical investigations of BMS-823778.

### **Mechanism of Action**

BMS-823778 is a competitive inhibitor of the  $11\beta$ -HSD1 enzyme. By blocking the conversion of cortisone to cortisol within key metabolic tissues, it aims to reduce the local glucocorticoid





receptor activation. This, in turn, is expected to ameliorate the downstream pathological effects of excess cortisol, such as insulin resistance, dyslipidemia, and hypertension. The exceptional selectivity for  $11\beta$ -HSD1 over the isoform  $11\beta$ -HSD2 is a critical feature, as  $11\beta$ -HSD2 plays a protective role by inactivating cortisol in mineralocorticoid-responsive tissues.

### **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of action of BMS-823778 in inhibiting cortisol production.



### **Quantitative Data**

**Table 1: In Vitro Potency and Selectivity** 

| Parameter                  | Species | Value                         | Reference |
|----------------------------|---------|-------------------------------|-----------|
| IC50 (11β-HSD1)            | Human   | 2.3 nM                        | [3][4]    |
| Ki (11β-HSD1)              | Human   | 0.9 nM                        | [3]       |
| Cynomolgus Monkey          | 7 nM    | [3]                           |           |
| Mouse                      | 380 nM  | [3]                           |           |
| Selectivity (11β-<br>HSD2) | Human   | >10,000-fold vs. 11β-<br>HSD1 | [3][4]    |

**Table 2: Preclinical In Vivo Efficacy** 

| Parameter                        | Species/Model     | Value     | Reference |
|----------------------------------|-------------------|-----------|-----------|
| ED50 (In Vivo)                   | Cynomolgus Monkey | 0.6 mg/kg | [3][4]    |
| Diet-Induced Obese<br>(DIO) Mice | 34 mg/kg          | [3][4][5] |           |
| ED50 (Ex Vivo<br>Adipose)        | DIO Mice          | 5.2 mg/kg | [3][4]    |

**Table 3: Preclinical Pharmacokinetic Parameters** 



| Parameter                    | Species | Route         | Value         | Reference |
|------------------------------|---------|---------------|---------------|-----------|
| Oral<br>Bioavailability (F)  | Mouse   | PO            | 44%           | [3]       |
| Cynomolgus<br>Monkey         | PO      | ~100%         | [3]           |           |
| Clearance (CL)               | Mouse   | IV            | 2.3 mL/min/kg | [3]       |
| Cynomolgus<br>Monkey         | IV      | 1.2 mL/min/kg | [3]           |           |
| Volume of Distribution (Vss) | Mouse   | IV            | 1.2 L/kg      | [3]       |
| Cynomolgus<br>Monkey         | IV      | 2.3 L/kg      | [3]           |           |
| Half-Life (T1/2)             | Mouse   | IV            | 5.2 h         | [6]       |
| Cmax (10 mg/kg)              | Mouse   | РО            | 10.6 μΜ       | [6]       |
| Tmax (10 mg/kg)              | Mouse   | РО            | 3 h           | [6]       |
| AUC(0-24h) (10<br>mg/kg)     | Mouse   | PO            | 95 μM·h       | [6]       |

**Table 4: Human Pharmacokinetics** 



| Parameter   | Finding                                                                                                                                                     | Reference |
|-------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Absorption  | Rapidly absorbed after oral administration.                                                                                                                 | [7][8]    |
| Metabolism  | Primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4.                                                    | [7][8]    |
| Variability | Significant inter-subject variability in exposure, largely due to CYP2C19 genetic polymorphism. Poor metabolizers show higher exposure and lower clearance. | [7][8]    |
| Safety      | Generally safe and well-<br>tolerated in healthy subjects in<br>single and multiple ascending<br>dose studies.                                              | [8]       |

Note: Specific human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from clinical trials are not publicly available.

### **Clinical Development**

BMS-823778 progressed through Phase 1 and into Phase 2 clinical trials for several indications. However, its development was discontinued.

### **Table 5: Overview of Key Clinical Trials**



| NCT Number  | Phase | Status     | Indication                                    | Purpose                                                                                          |
|-------------|-------|------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------|
| NCT01515202 | 1     | Completed  | Healthy<br>Volunteers &<br>Type 2 Diabetes    | To evaluate safety, pharmacokinetic s, and pharmacodynami cs.                                    |
| NCT01111955 | 2     | Completed  | Type 2 Diabetes                               | To assess safety, tolerability, and pharmacodynami c effects on fasting plasma glucose.[1][4][9] |
| NCT01112423 | 2     | Completed  | Hypercholesterol<br>emia                      | To assess safety, tolerability, and pharmacodynami c effects on LDL cholesterol.[3]              |
| NCT01602367 | 2     | Terminated | Hypertension in overweight and obese patients | To evaluate safety and efficacy in treating hypertension.[2]                                     |
| NCT01666704 | 2     | Withdrawn  | Atherosclerotic<br>Cardiovascular<br>Disease  | To evaluate the effects on atherosclerotic plaque inflammation.[2]                               |



The results of the completed Phase 2 trials (NCT01111955 and NCT01112423) have not been published. The termination of the hypertension trial and withdrawal of the atherosclerosis study prior to enrollment suggest that the compound did not meet the criteria to proceed to later-stage development.

# Experimental Protocols In Vitro 11β-HSD1 Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-823778 against human 11β-HSD1.
- Methodology:
  - $\circ$  A full-length, N-terminally His-tagged human 11 $\beta$ -HSD1 enzyme was expressed and purified.
  - The assay was performed in a 96-well plate format.
  - Each well contained NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a Tris buffer (pH 7.5) to create a cofactor regenerating system.
  - BMS-823778 was added at various concentrations.
  - The enzymatic reaction was initiated by the addition of the substrate, cortisone.
  - The plate was incubated at 37°C.
  - The conversion of NADP+ to NADPH was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
  - IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

### In Vivo Pharmacodynamic (PD) Assay in DIO Mice





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Safety Study of BMS-823778 in Subjects With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [BMS-823778: A Technical Analysis of its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606259#what-is-the-therapeutic-potential-of-bms-823778]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com